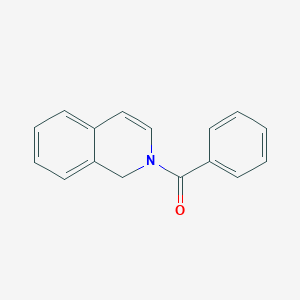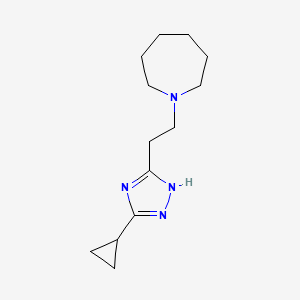![molecular formula C12H10N2OS B11877284 2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL](/img/structure/B11877284.png)
2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno[3,4-D]pyrimidine core with a phenyl group at the 2-position and a hydroxyl group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often involve heating the thiophene-2-carboxamides in formic acid or with triethyl orthoformate, followed by cyclization to form the thienopyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve the use of continuous flow reactors and optimized reaction conditions to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The phenyl group at the 2-position can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with different functional groups, which can exhibit diverse biological activities.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
Wirkmechanismus
The mechanism of action of 2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL involves its interaction with specific molecular targets and pathways. For example, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction. As a cyclin-dependent kinase inhibitor, it interferes with the cell cycle, leading to cell cycle arrest and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-D]pyrimidine: Similar in structure but with different substitution patterns and biological activities.
Thieno[3,4-B]pyridine: Another related compound with distinct properties and applications.
Uniqueness
2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to act as both a tyrosine kinase inhibitor and a cyclin-dependent kinase inhibitor sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C12H10N2OS |
|---|---|
Molekulargewicht |
230.29 g/mol |
IUPAC-Name |
2-phenyl-5,7-dihydro-3H-thieno[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H10N2OS/c15-12-9-6-16-7-10(9)13-11(14-12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14,15) |
InChI-Schlüssel |
KZLGPDODLDYACG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CS1)N=C(NC2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B11877242.png)



![9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]-](/img/structure/B11877281.png)





